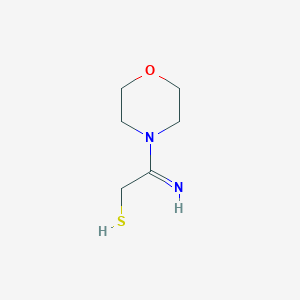
(2E,2'E)-Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two ethyl acrylate groups connected through a phenylazanediyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of terephthalaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, and the product is isolated by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylic acids.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: The phenylazanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diacrylic acids.
Reduction: Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用机制
The mechanism by which (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylazanediyl linkage can facilitate binding to specific molecular targets, while the diacrylate groups can participate in covalent interactions with biomolecules.
相似化合物的比较
Similar Compounds
(2E,2’E)-Dimethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate: Similar structure but with methyl groups instead of ethyl groups.
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(3,1-phenylene))diacrylate: Similar structure but with a different phenylene linkage.
Uniqueness
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is unique due to its specific phenylazanediyl linkage and ethyl acrylate groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C28H27NO4 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
ethyl (E)-3-[4-(N-[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]anilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C28H27NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-21H,3-4H2,1-2H3/b20-14+,21-15+ |
InChI 键 |
SLZAXYZPVASYFN-OZNQKUEASA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)OCC)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)

![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)











